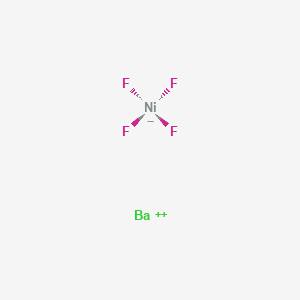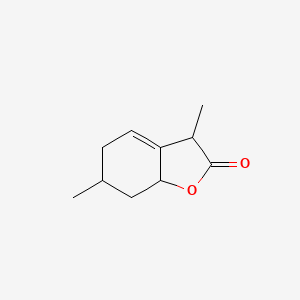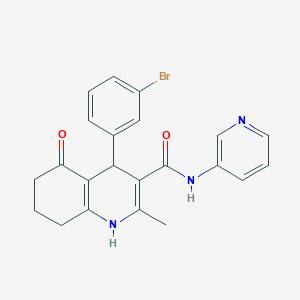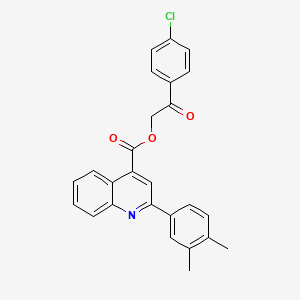
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is an organic compound with a unique structure that includes a propynyl group attached to an ethanesulfonyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride typically involves the reaction of propargyl alcohol with ethanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize efficiency and yield. The product is then purified using standard industrial purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydroboration or hydrogenation.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.
Major Products
Substitution Products: Formation of sulfonamides or sulfonate esters.
Addition Products: Formation of alkenes or alkanes from the alkyne group.
Oxidation Products: Formation of sulfonic acids.
Applications De Recherche Scientifique
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and ability to form stable compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The alkyne group can participate in addition reactions, further expanding its utility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-propyn-1-yloxy)ethanol
- 2-(2-propyn-1-yloxy)ethylamine
- 2-(2-propyn-1-yloxy)benzoic acid
Uniqueness
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and an alkyne group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its reactivity and stability also make it valuable in various research applications.
Propriétés
Formule moléculaire |
C5H7FO3S |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2-prop-2-ynoxyethanesulfonyl fluoride |
InChI |
InChI=1S/C5H7FO3S/c1-2-3-9-4-5-10(6,7)8/h1H,3-5H2 |
Clé InChI |
HVQHLNVMEKMUEA-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)




![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)



![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)
![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)


